molecular formula C26H38O5 B15061535 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane

1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane

Cat. No.: B15061535
M. Wt: 430.6 g/mol
InChI Key: QEQHQUQHMNMFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane is a polyethylene glycol (PEG)-derived compound featuring a central polyether backbone (five ether oxygen atoms) terminated by aromatic phenyl groups. Its structure combines the flexibility of PEG-like chains with the hydrophobicity and rigidity imparted by the terminal phenyl groups.

Properties

Molecular Formula

C26H38O5

Molecular Weight

430.6 g/mol

IUPAC Name

3-[3-[3-(3-phenylmethoxypropoxy)propoxy]propoxy]propoxymethylbenzene

InChI

InChI=1S/C26H38O5/c1-3-11-25(12-4-1)23-30-21-9-19-28-17-7-15-27-16-8-18-29-20-10-22-31-24-26-13-5-2-6-14-26/h1-6,11-14H,7-10,15-24H2

InChI Key

QEQHQUQHMNMFHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCOCCCOCCCOCCCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane can be synthesized through a multi-step process involving the reaction of phenyl-substituted precursors with appropriate reagents to form the desired ether linkages. The synthesis typically involves:

    Step 1: Preparation of intermediate compounds with phenyl groups.

    Step 2: Formation of ether linkages through reactions such as Williamson ether synthesis.

    Step 3: Purification and isolation of the final product.

Industrial Production Methods: Industrial production of 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are optimal.

    Purification: Employing techniques like distillation, crystallization, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can yield simpler ether compounds.

    Substitution: Phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Phenolic derivatives with hydroxyl groups.

    Reduction: Simpler ethers with fewer oxygen atoms.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane has several applications in scientific research:

    Chemistry: Used as a model compound to study ether linkages and their reactivity.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways through binding to active sites or altering membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Terminal Functional Group Variations

The terminal groups of PEG-based compounds critically influence their reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Comparison of PEG-Based Derivatives with Variable Terminal Groups
Compound Name CAS No. Terminal Groups Molecular Formula Key Properties/Applications References
1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane Not Provided Phenyl C29H42O5 Hydrophobic termini; potential use in rigid polymer matrices or surfactants N/A
4,7,10,13,16-Pentaoxanonadecane-1,19-diamine Not Provided Amine (-NH2) C14H32N2O5 Reactive with carboxylic acids; used in synthesizing bivalent ligands for receptor studies
4,7,10,13,16-Pentaoxanonadecanedioic Acid Not Provided Carboxylic Acid (-COOH) C14H26O11 Hydrophilic; used as a PEG spacer in drug conjugates or crosslinkers
2-Propenoic acid,2,18-dihydroxy-... diyl ester 87539-23-9 Acrylate ester C20H34O11 UV-curable coatings; polymer crosslinking
Polyethylene glycol dibutyl ether 31885-97-9 Butyl ether (C2H4O)nC8H18O Non-reactive; solvent or plasticizer

Structural and Functional Insights

  • Hydrophobicity vs. Hydrophilicity: The diphenyl derivative exhibits enhanced hydrophobicity compared to amine- or acid-terminated analogs, making it suitable for applications requiring compatibility with non-polar matrices . In contrast, the diamine (hydrophilic) and dibutyl ether (moderately hydrophobic) derivatives are more soluble in aqueous or organic phases, respectively .
  • Reactivity: Amine-terminated PEGs (e.g., 4,7,10,13,16-Pentaoxanonadecane-1,19-diamine) undergo conjugation reactions with electrophiles (e.g., activated esters), enabling bioconjugation in drug delivery systems . Acrylate-terminated derivatives (e.g., 87539-23-9) participate in radical polymerization, forming crosslinked networks for adhesives or coatings .
  • Thermal and Chemical Stability :

    • Phenyl-terminated compounds likely exhibit higher thermal stability due to aromatic rigidity, whereas ester-terminated analogs may degrade under hydrolytic conditions .

Biological Activity

Overview of 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane

1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane is a synthetic compound characterized by its long carbon chain and multiple ether linkages. Such compounds often exhibit interesting properties due to their unique structural characteristics. The presence of phenyl groups can enhance solubility in organic solvents and may influence interactions with biological systems.

1. Antimicrobial Activity

Compounds with similar structures have been studied for their antimicrobial properties. The presence of phenyl groups can contribute to the disruption of microbial membranes or interfere with metabolic pathways. Research has shown that long-chain ethers can exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

2. Cytotoxicity

Studies on related compounds indicate that they may possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis in cancer cells. The effectiveness can depend on the length of the carbon chain and the specific substituents present.

3. Antioxidant Properties

Long-chain ethers have been reported to exhibit antioxidant activity. This property is crucial in protecting cells from oxidative stress and could be beneficial in preventing diseases related to oxidative damage.

4. Interaction with Biological Membranes

The structural characteristics of 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane suggest potential interactions with lipid bilayers. Such interactions can alter membrane fluidity and permeability, which may impact cellular processes.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of long-chain ethers found that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of chain length and functional groups in determining biological activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research investigating the cytotoxic effects of similar compounds revealed that they could induce apoptosis in human breast cancer cells (MCF-7). The study concluded that modifications in the ether chain length could enhance or diminish cytotoxicity.

Research Findings Summary

Biological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
AntioxidantExhibits protective effects against oxidative stress
Membrane InteractionAlters membrane properties affecting cellular functions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.